Decarboxylation in single-site 13C alanine tracers can cleave the label, causing signal loss. DL-Alanine-13C3, uniformly labeled at all three carbons, ensures complete carbon skeleton tracking. Key advantages:
Supplied as high-purity reagent (≥98% chemical purity, 99 atom% 13C).
DL-Alanine-13C3 is a stable, non-radioactive, uniformly labeled isotopologue of the amino acid alanine. It serves as a critical tracer in metabolic research, enabling scientists to track the journey of the complete alanine carbon skeleton through complex biochemical pathways. Primarily utilized in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, this compound is fundamental to metabolic flux analysis (MFA) and stable isotope-resolved metabolomics (SIRM) for quantifying the contribution of alanine to central carbon metabolism. [REFS-1, REFS-2]
Substituting DL-Alanine-13C3 with unlabeled alanine is unsuitable for tracer studies as it provides no mechanism for differentiation from endogenous pools. More critically, using a partially labeled variant, such as DL-Alanine-1-13C, creates significant analytical risks. Metabolic processes like decarboxylation can cleave the single labeled carbon, resulting in a complete loss of the isotopic signal and making it impossible to track the fate of the remaining carbon skeleton. [1] The uniform labeling of DL-Alanine-13C3 ensures that all three carbons of the alanine backbone can be tracked through metabolic transformations, providing robust and unambiguous data essential for accurate flux analysis. [2]
In mass spectrometry-based metabolomics, DL-Alanine-13C3 provides a distinct mass shift of +3 Da over the unlabeled compound. This clear separation is critical for distinguishing the tracer from the high natural abundance of 12C and avoiding spectral overlap with M+1 or M+2 peaks of other metabolites in a complex biological sample. [1] In contrast, a singly-labeled alanine (e.g., Alanine-1-13C) provides only a +1 Da shift, which can be more susceptible to interference and misinterpretation.
| Evidence Dimension | Mass Shift (Daltons) |
| Target Compound Data | +3.01 Da (relative to unlabeled alanine) |
| Comparator Or Baseline | Singly labeled Alanine-1-13C: +1.00 Da |
| Quantified Difference | 3x greater mass shift |
| Conditions | Standard Mass Spectrometry Analysis |
A larger, cleaner mass shift reduces analytical ambiguity and improves the accuracy and reproducibility of quantification in complex biological matrices.
The primary value of DL-Alanine-13C3 is its ability to trace the entire three-carbon backbone through metabolic conversions. For example, during gluconeogenesis, alanine is converted to pyruvate. If only a single carbon (e.g., the carboxyl C1) were labeled, its loss as CO2 during subsequent reactions would terminate the tracer's path. [1] Studies confirm that the metabolic fates of different parts of the alanine molecule diverge significantly; one study showed 68.7% of the carbon skeleton was oxidized while only 3.1% of the amino nitrogen was deaminated and excreted. [2] Using the 13C3-labeled form ensures that even after fragmentation, the remaining labeled carbons can be tracked into downstream metabolites like glucose or TCA cycle intermediates, which is impossible with partially labeled analogs. [1]
| Evidence Dimension | Traceable Portion of Carbon Skeleton After Decarboxylation |
| Target Compound Data | 2 of 3 carbons remain traceable |
| Comparator Or Baseline | DL-Alanine-1-13C: 0 of 1 labeled carbon remains traceable |
| Quantified Difference | Infinite (preserves signal vs. total signal loss) |
| Conditions | Metabolic pathways involving decarboxylation (e.g., Pyruvate to Acetyl-CoA) |
This ensures accurate mapping and quantification of metabolic pathways, preventing the erroneous conclusion that a pathway is inactive when in fact the isotopic label was simply lost.
In Nuclear Magnetic Resonance (NMR) spectroscopy, uniform labeling with 13C is essential for advanced protein studies. The presence of adjacent 13C atoms in DL-Alanine-13C3 creates 13C-13C scalar couplings. These couplings are critical for multidimensional NMR experiments (e.g., 2D HSQC) used to resolve spectral overlap and unambiguously assign signals, which is not possible with unlabeled or singly-labeled compounds where such couplings are absent due to low natural abundance (1.1%). [1] This enables detailed analysis of protein structure, dynamics, and folding.
| Evidence Dimension | 13C-13C Scalar Couplings for Multidimensional NMR |
| Target Compound Data | Present and observable |
| Comparator Or Baseline | Unlabeled or singly-labeled Alanine: Effectively absent |
| Quantified Difference | Enables advanced NMR techniques not otherwise possible |
| Conditions | 2D/3D Heteronuclear NMR Spectroscopy |
For researchers in structural biology or detailed metabolic network analysis, this compound provides the necessary information density for definitive structural assignments and pathway elucidation.
Ideal for accurately quantifying carbon flow from alanine into central pathways like gluconeogenesis and the TCA cycle. The complete labeling ensures that the tracer's signal is maintained even after metabolic fragmentation, providing the robust data required to model metabolic network responses to disease states or genetic modifications.
Enables the unambiguous identification of downstream metabolites derived from the alanine carbon skeleton in complex biological systems. The distinct +3 Da mass shift facilitates clear detection against a complex background, making it a reliable tool for discovering and validating novel metabolic pathways. [1]
When incorporated into proteins, the uniform 13C labeling allows for advanced multidimensional NMR experiments. The resulting 13C-13C couplings are essential for resolving complex spectra and determining the precise 3D structure and dynamics of proteins and protein-ligand complexes. [2]